REACTION_SMILES
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[C:3]([CH3:4])([CH3:5])([CH3:6])[c:7]1[cH:8][cH:9][n:10][cH:11][cH:12]1.[CH3:13][N:14]([c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[CH3:21].[NH2-:2].[Na:1]>>[NH2:2][c:9]1[cH:8][c:7]([C:3]([CH3:4])([CH3:5])[CH3:6])[cH:12][cH:11][n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH2-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CC(C)(C)c1ccnc(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |